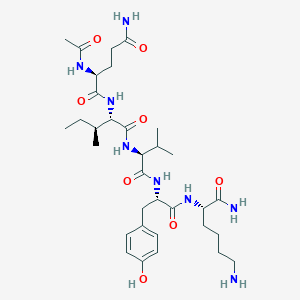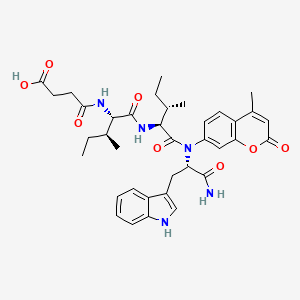
Fosfructose-3-13C (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosfructose-3-13C (sodium) is a labeled form of fosfructose, a phosphorylated sugar derivative. This compound is used primarily in scientific research, particularly in metabolic studies, due to its stable isotope labeling which allows for precise tracking in biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fosfructose-3-13C (sodium) typically involves the incorporation of a 13C isotope into the fructose molecule. This can be achieved through enzymatic or chemical synthesis methods. Enzymatic synthesis often involves the use of fructosyltransferase enzymes, which transfer fructose units to a suitable acceptor molecule . Chemical synthesis may involve the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of fosfructose-3-13C (sodium) is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized enzymatic processes, ensuring high yield and purity of the labeled compound .
化学反応の分析
Types of Reactions
Fosfructose-3-13C (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fosfructose-3-13C (sodium) can yield fructose-3-13C (sodium) with carbonyl groups, while reduction can revert it to its original form .
科学的研究の応用
Fosfructose-3-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used in studying carbohydrate chemistry and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in understanding metabolic disorders and developing therapeutic strategies.
Industry: Utilized in the production of labeled compounds for research and development
作用機序
The mechanism of action of fosfructose-3-13C (sodium) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The 13C label allows researchers to track its movement and transformation within these pathways, providing insights into metabolic processes and enzyme activities .
類似化合物との比較
Similar Compounds
Fosfructose trisodium: Another labeled form of fosfructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and other metabolic pathways.
Uniqueness
Fosfructose-3-13C (sodium) is unique due to its specific labeling at the 3rd carbon position, which provides distinct advantages in tracing and studying specific metabolic reactions compared to other labeled compounds .
特性
分子式 |
C6H10Na4O12P2 |
|---|---|
分子量 |
429.04 g/mol |
IUPAC名 |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(413C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i6+1;;;; |
InChIキー |
MVVGIYXOFMNDCF-WUMGRJJYSA-J |
異性体SMILES |
C([C@H]([C@H]([13C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)



![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)




![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)


